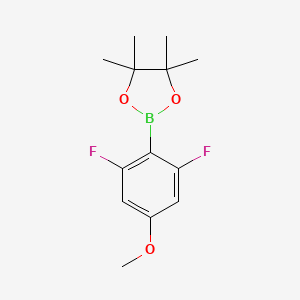

2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Characterization of Dioxaborolane Ring System

The dioxaborolane ring system in 2-(2,6-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits characteristic structural features that are fundamental to understanding its chemical properties. Crystallographic studies of related dioxaborolane compounds have revealed that the five-membered ring adopts a distorted envelope conformation, with significant deviation from planarity. The boron atom within the dioxaborolane framework maintains a tetrahedral geometry, which is consistent with its coordination to two oxygen atoms and one carbon atom from the aromatic ring.

X-ray diffraction analysis of similar dioxaborolane structures demonstrates that the ring system exhibits specific geometric parameters that influence its stability and reactivity. The 1,3,2-dioxaborolane ring typically shows a distorted envelope form where one carbon atom is displaced out of the plane formed by the other four atoms. This conformational preference arises from the inherent strain within the five-membered ring and the tetrahedral geometry requirement of the boron center. The bond angles around the boron atom provide crucial information about the electronic environment and the degree of tetrahedral character, which directly correlates with the stability of the boronate ester linkage.

The pinacol ester portion of the molecule, comprising the tetramethyl-substituted ethylene glycol backbone, contributes significantly to the overall stability of the compound. The methyl substituents provide steric protection around the boron center while maintaining the favorable chelating geometry of the dioxaborolane ring. Crystallographic data from related structures indicate that the carbon-carbon bond lengths within the pinacol framework are consistent with standard sp³ hybridized carbon atoms, typically ranging from 1.52 to 1.54 Å. The oxygen-boron bond distances in dioxaborolane systems generally fall within the range of 1.35 to 1.40 Å, reflecting the covalent nature of these interactions.

Properties

IUPAC Name |

2-(2,6-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(15)6-8(17-5)7-10(11)16/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXICLURBOWTZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149874 | |

| Record name | 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111096-19-5 | |

| Record name | 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1111096-19-5) is a boron-containing compound that has attracted attention in pharmaceutical and materials science due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug development.

The molecular formula of this compound is C13H17BF2O3. Its structure features a dioxaborolane ring and a difluoromethoxyphenyl substituent, contributing to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BF2O3 |

| Molecular Weight | 270.08 g/mol |

| CAS Number | 1111096-19-5 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions and its interactions with biological targets. The boron atom in the dioxaborolane structure enhances the compound's reactivity and stability in biological systems.

Efficacy Studies

While direct studies on this compound are scarce, insights can be drawn from related compounds. For example:

- Compound WJM992 : This compound demonstrated significant inhibition of PfATP4-associated Na-ATPase activity and showed efficacy in reducing parasitemia in mouse models . The structural modifications that enhanced its activity could inform future research on dioxaborolanes.

- Activity Table : A summary of the activity data for related compounds provides context for understanding the potential biological effects of this compound.

| Compound Name | EC50 (μM) | Activity Type |

|---|---|---|

| WJM992 | 0.395 | Antiparasitic (PfATP4) |

| WJM921 | 0.010 | Asexual stage inhibition |

| WJM921 | 30% | Parasitemia reduction (mouse model) |

Case Studies

There are ongoing investigations into the broader class of boron-containing compounds for their therapeutic applications. For instance:

- Anticancer Research : Boron compounds have been studied for their role in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth.

- Antimicrobial Activity : Some dioxaborolanes exhibit antimicrobial properties that warrant further exploration for potential use as novel antibiotics.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the difluoromethoxyphenyl group enhances the reactivity and selectivity of the coupling process.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Forms biaryl compounds from aryl halides and boron reagents | |

| Negishi Coupling | Involves the coupling of organozinc reagents with aryl halides |

Material Science

The compound is also utilized in the development of advanced materials. Its ability to participate in polymerization processes allows for the creation of functionalized polymers with tailored properties for applications in electronics and photonics.

Pharmaceutical Synthesis

In pharmaceutical research, this compound serves as an intermediate for synthesizing biologically active molecules. Its versatility allows for modifications that can lead to new drug candidates with improved efficacy and safety profiles.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of 2-(2,6-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions optimized for temperature and catalyst loading resulted in high yields of the desired products.

Case Study 2: Development of Functional Polymers

Research highlighted the application of this compound in creating functionalized polymers that exhibit unique electronic properties. The incorporation of the dioxaborolane moiety into polymer backbones enhanced conductivity and stability under various environmental conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 890839-37-9)

- Key Differences :

- Fluorine substituents are at the 3,5-positions instead of 2,4.

- The electronic environment differs: 3,5-difluoro substitution creates a meta-directing effect, while 2,6-difluoro substitution introduces steric hindrance and ortho deactivation.

- Reactivity : The 3,5-difluoro analog may exhibit faster cross-coupling due to reduced steric bulk compared to the 2,6-difluoro derivative .

(b) 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1614233-69-0)

- Key Differences :

- Chlorine replaces fluorine, increasing molecular weight (334 g/mol vs. 270.08 g/mol) .

- Electronic Effects : Chlorine’s stronger electron-withdrawing nature enhances stability but may reduce reactivity in cross-coupling compared to fluorine .

- Synthesis : Synthesized via NCS-mediated chlorination (92% yield), suggesting higher efficiency than fluorination routes .

(c) 2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-84-1)

- Key Differences :

Functional Group Variations

(a) 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences :

- Lacks fluorine substituents, resulting in lower molecular weight (262.15 g/mol) and reduced steric hindrance.

- Reactivity : The absence of fluorine increases electron density on the phenyl ring, accelerating transmetallation in Suzuki reactions .

- Physical Properties : Melting point is 125–126°C , whereas data for the 2,6-difluoro-4-methoxy analog is unavailable .

(b) 2-(3,4-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2230088-81-8)

Research Findings and Implications

- Synthetic Efficiency : Chlorinated analogs (e.g., 1614233-69-0) achieve higher yields (92%) than fluorinated derivatives due to milder reaction conditions .

- Biological Relevance : The 2,6-difluoro-4-methoxy substitution is favored in kinase inhibitors for its balance of stability and reactivity .

- Thermodynamic Stability : Fluorinated dioxaborolanes exhibit superior shelf life compared to chlorinated analogs, as C-F bonds resist hydrolysis .

Preparation Methods

Lithiation and Borylation Route

One common and reliable method to prepare substituted arylboronic acids involves:

- Directed ortho-lithiation of the substituted aryl compound (e.g., 2,6-difluoro-4-methoxybromobenzene or similar derivatives).

- Reaction of the aryllithium intermediate with a boron electrophile such as trimethyl borate.

- Acidic workup to yield the arylboronic acid.

This method allows selective introduction of the boronic acid functionality at the desired aromatic position while maintaining fluorine and methoxy groups intact.

Transition Metal-Catalyzed Borylation

An alternative modern method uses transition metal catalysis:

- Palladium-catalyzed borylation of aryl halides (e.g., aryl bromides or iodides) with bis(pinacolato)diboron.

- This method is mild and compatible with various functional groups, including fluorine and methoxy substituents.

This approach avoids the use of strong bases and organolithium reagents, offering better functional group tolerance.

Formation of the Pinacol Boronate Ester

Following the generation of the arylboronic acid intermediate, it is reacted with pinacol to form the corresponding pinacol boronate ester:

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Drying agents like magnesium sulfate may be used to remove water formed during esterification.

- Stirring at room temperature for an extended period (e.g., 16 hours) ensures complete conversion.

This step stabilizes the boronic acid moiety, facilitating handling and subsequent synthetic applications.

Representative Experimental Procedure (Adapted from Related Boronate Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aryl bromide (2,6-difluoro-4-methoxybromobenzene), bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, base (e.g., potassium acetate), solvent (e.g., dioxane), 80-100 °C, 12-24 h | Palladium-catalyzed borylation to form arylboronic acid pinacol ester directly |

| 2 | Alternatively, aryllithium intermediate generated by lithiation of aryl bromide at low temperature (-78 °C) followed by quenching with trimethyl borate, acidic workup | Formation of arylboronic acid |

| 3 | Reaction of arylboronic acid with pinacol in dry dichloromethane, magnesium sulfate as drying agent, room temperature, 16 h | Esterification to pinacol boronate |

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Notes |

|---|---|---|---|---|

| Palladium-catalyzed borylation | Aryl bromide, bis(pinacolato)diboron, Pd catalyst, base | 80-100 °C, 12-24 h, inert atmosphere | Mild, functional group tolerant, direct ester formation | Preferred for complex substrates |

| Lithiation and borylation | Aryl bromide, n-BuLi or s-BuLi, trimethyl borate | Low temperature (-78 °C), acidic workup | High regioselectivity | Requires careful handling of organolithium |

| Esterification of boronic acid | Arylboronic acid, pinacol, dry solvent, drying agent | Room temperature, 16 h | Stabilizes boronic acid | Necessary if boronic acid is isolated |

Research Findings and Considerations

- The fluorine substituents at the 2,6-positions on the phenyl ring are electron-withdrawing and can influence the reactivity of the aromatic ring during lithiation and metal-catalyzed borylation. Conditions must be optimized to avoid defluorination or side reactions.

- The methoxy group at the 4-position is electron-donating, which can facilitate lithiation ortho to itself but is sterically hindered by the fluorines; thus, regioselectivity is critical.

- Pinacol boronate esters are preferred for their stability and ease of purification compared to free boronic acids.

- The compound’s stability and reactivity make it valuable for Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of complex molecules in pharmaceuticals and materials science.

- No direct preparation procedures specific to the exact 2-(2,6-difluoro-4-methoxyphenyl) derivative were found in the surveyed literature; however, extrapolation from closely related analogs (e.g., 2,5-difluoro or 4-methoxyphenyl boronate esters) supports the above methodologies.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation , involving a palladium-catalyzed cross-coupling reaction between a halogenated aromatic precursor (e.g., 2,6-difluoro-4-methoxybromobenzene) and bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Using Pd catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Refluxing in anhydrous solvents (e.g., THF or dioxane) under inert atmosphere.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) . Alternative routes involve direct boronate esterification of the corresponding boronic acid with pinacol under acidic conditions .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : To verify aromatic substitution patterns and pinacol methyl groups (δ ~1.3 ppm for CH₃).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester structure.

- IR Spectroscopy : B-O stretching vibrations (~1350-1400 cm⁻¹).

- HRMS (ESI-TOF) : For molecular ion confirmation (e.g., [M+H]⁺ for C₁₃H₁₆BF₂O₃).

- Elemental Analysis : To validate purity (>95%) .

Q. How should this compound be stored to maintain stability?

- Store under argon or nitrogen at 0–6°C to prevent hydrolysis of the boronate ester.

- Use amber vials to avoid photodegradation.

- Avoid prolonged exposure to moisture; silica gel desiccants are recommended .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the reactivity of this boronate ester in cross-coupling reactions?

The 2,6-difluoro-4-methoxy substitution pattern enhances electrophilicity at the boron center, increasing reactivity in Suzuki-Miyaura couplings. Fluorine’s inductive effect lowers the LUMO energy of the boronate, facilitating transmetallation with Pd catalysts. However, steric hindrance from the methoxy group may reduce coupling efficiency with bulky substrates. Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives) show faster reaction kinetics but potential regioselectivity challenges .

Q. What methodological considerations are critical when employing this compound in Suzuki-Miyaura coupling under aqueous conditions?

- Base Selection : Use K₂CO₃ or Cs₂CO₃ to maintain pH >9, preventing boronate hydrolysis.

- Solvent System : Optimize with mixed solvents (e.g., DME/H₂O or THF/H₂O) to balance solubility and reactivity.

- Catalyst Tuning : Pd(OAc)₂ with SPhos or XPhos ligands improves yields for electron-deficient aryl boronate esters.

- Temperature Control : Reactions typically proceed at 80–100°C; microwaves can reduce time .

Q. How can computational modeling (DFT) predict the regioselectivity of reactions involving this boronate ester?

Density Functional Theory (DFT) calculates Frontier Molecular Orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example:

- The boron atom’s partial positive charge (NPA analysis) highlights susceptibility to nucleophilic attack.

- Substituent effects (fluorine vs. methoxy) modulate charge distribution, guiding cross-coupling site selectivity. Computational models validate experimental outcomes, such as preferential coupling at the para-methoxy position (hypothetical extrapolation).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for synthesizing this compound?

Variations in yield (e.g., 40% in vs. >80% in other methods) arise from:

- Catalyst Loading : Higher Pd concentrations (5 mol%) improve conversion but increase cost.

- Purification Challenges : Column chromatography may lose product due to similar Rf values with byproducts.

- Substrate Purity : Trace moisture in reagents (e.g., B₂pin₂) reduces efficiency. Validate starting material purity via NMR pre-reaction .

Application-Oriented Questions

Q. What are the challenges in using this boronate ester for late-stage functionalization of complex molecules?

- Steric Hindrance : The tetramethyl dioxaborolane group may limit access to crowded reaction sites.

- Compatibility : Acidic or oxidizing conditions degrade the boronate. Use mild conditions (e.g., room temperature, neutral pH).

- Byproduct Formation : Pinacol liberation can inhibit catalysis; include molecular sieves to adsorb diols .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.